N~1~-(1-Adamantyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]propanamide
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Overview
Description
N~1~-(1-Adamantyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]propanamide is a complex organic compound characterized by its adamantyl group and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Adamantyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]propanamide typically involves multiple steps, starting with the preparation of the adamantyl group and the pyrazole ring. The adamantyl group is often introduced through a Friedel-Crafts alkylation reaction, while the pyrazole ring is synthesized via a cyclization reaction involving hydrazine and a β-diketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-Adamantyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N~1~-(1-Adamantyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(1-Adamantyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]propanamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantyl)acetamide: This compound shares the adamantyl group but has a simpler structure.
N-(1-Adamantyl)trifluoroacetamide: This compound also contains the adamantyl group and is used in similar applications.
Uniqueness
N~1~-(1-Adamantyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]propanamide is unique due to the presence of both the adamantyl group and the pyrazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24ClF2N3O |
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Molecular Weight |
371.9 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanamide |
InChI |
InChI=1S/C18H24ClF2N3O/c1-9-14(19)15(16(20)21)23-24(9)10(2)17(25)22-18-6-11-3-12(7-18)5-13(4-11)8-18/h10-13,16H,3-8H2,1-2H3,(H,22,25) |
InChI Key |
WCUKARAFPSIBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NC23CC4CC(C2)CC(C4)C3)C(F)F)Cl |
Origin of Product |
United States |
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